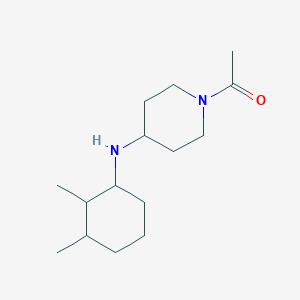
1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine is a chemical compound with the molecular formula C15H28N2O and a molecular weight of 252.4 . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is not intended for diagnostic or therapeutic use .
准备方法
The synthesis of 1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine involves several stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .
This may include the use of continuous flow reactors and other industrial-scale equipment to increase yield and efficiency .
化学反应分析
1-Acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are often ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, leading to the formation of secondary amines or alcohols.
科学研究应用
Medicinal Chemistry
Pharmacological Potential
Research indicates that compounds similar to 1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine may exhibit significant pharmacological activities. For instance, derivatives of piperidine have been shown to act as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases. The inhibition of sEH can lead to beneficial effects such as reduced blood pressure and improved insulin sensitivity in metabolic disorders .
Case Study: Antihypertensive Effects
In a study involving a related compound, 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281), researchers demonstrated its efficacy in lowering blood pressure in hypertensive models. The compound inhibited sEH activity effectively, leading to improved glucose tolerance in diabetic mice . Although this compound has not been directly tested in this context, its structural similarities suggest it may possess comparable pharmacological properties.
Organic Synthesis
Reagent Applications
this compound serves as a valuable reagent in organic synthesis. Its ability to participate in various chemical reactions makes it useful for synthesizing complex organic molecules. The compound's unique structure allows for the introduction of functional groups that can be further modified for specific applications.
作用机制
The mechanism of action of 1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways.
相似化合物的比较
1-Acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine can be compared to other similar compounds, such as:
1-Acetyl-N-(2,3-dimethylcyclohexyl)piperidine: This compound lacks the amine group, which may affect its reactivity and biological activity.
N-(2,3-Dimethylcyclohexyl)piperidin-4-amine: This compound lacks the acetyl group, which could influence its solubility and interaction with molecular targets.
1-Acetylpiperidin-4-amine: This compound lacks the dimethylcyclohexyl group, which may alter its chemical properties and applications.
生物活性
1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine is a compound that has garnered attention in the fields of chemistry and biology for its potential applications in proteomics and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is classified as a piperidine derivative. Its molecular formula is C13H21N2O, with a molecular weight of approximately 221.32 g/mol. The compound's structure includes an acetyl group and a dimethylcyclohexyl moiety, which contribute to its unique biological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as drug metabolism and detoxification.
- Receptor Modulation : It may act on receptors that mediate physiological responses, influencing signaling pathways related to pain, inflammation, or neurochemistry.
Applications in Research
This compound has several applications in scientific research:
- Proteomics Research : The compound is utilized to study protein interactions and functions, aiding in the understanding of complex biological systems.
- Organic Synthesis : It serves as a reagent in various organic synthesis reactions, facilitating the creation of more complex molecules.
- Preclinical Studies : While not intended for therapeutic use, it is employed in preclinical studies to assess its potential effects on biological systems.
Case Studies
Research on similar piperidine derivatives has provided insights into the biological activity of this compound. For instance:
- A study demonstrated that piperidine derivatives can exhibit significant anti-inflammatory properties by modulating cytokine production in immune cells. This suggests that this compound could potentially influence inflammatory pathways .
Comparative Analysis
A comparative analysis of related compounds highlights the variations in biological activity based on structural modifications. The table below summarizes findings from research on piperidine derivatives:
属性
IUPAC Name |
1-[4-[(2,3-dimethylcyclohexyl)amino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-11-5-4-6-15(12(11)2)16-14-7-9-17(10-8-14)13(3)18/h11-12,14-16H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLRHLITMOXCRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC2CCN(CC2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














